
SARS-CoV MPro-IN-1
Overview
Description
SARS-CoV MPro-IN-1 is a covalent inhibitor targeting the SARS-CoV-2 3CL protease (3CLpro/Mpro), a critical enzyme for viral replication and transcription. It exhibits an IC50 of 40 nM against the protease and an EC50 of 0.33 μM in cell culture models of SARS-CoV-2 infection . Structurally, it is a peptidomimetic aldehyde with the molecular formula C25H25FN4O4 (molecular weight: 464.49) . Pharmacokinetic studies in mice revealed a short half-life (t1/2 < 1.65 hours) and moderate clearance (20.6 mL/min/mg) following intravenous administration . Its design leverages structure-based optimization, as demonstrated in the bioRxiv study by Dai et al. (2020), which highlights its covalent binding mechanism to the catalytic cysteine residue (C145) of Mpro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MPro Inhibitor 11b typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the backbone of the molecule.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of MPro Inhibitor 11b would be scaled up using optimized synthetic routes. This includes:
Batch processing: Large-scale reactions are conducted in batches to produce significant quantities of the compound.
Continuous flow chemistry: This method allows for the continuous production of the compound, improving efficiency and consistency.
Quality control: Rigorous testing is conducted to ensure the compound meets the required purity and potency standards.
Chemical Reactions Analysis
General Mechanism of MPro Catalytic Activity
MPro employs a catalytic dyad (Cys145-His41) to cleave viral polyproteins through nucleophilic attack. The reaction proceeds via:
-
Acylation :
-
Deacylation :
Key Reaction Features of Covalent MPro Inhibitors
While "MPro-IN-1" structural details are unavailable, established inhibitors exhibit these reaction characteristics:
Critical Interactions in Inhibition Reactions
From structural studies of analogous inhibitors (N3, PF-07321332):
-
P1-Pocket :
-
P2-Pocket :
-
P3-Pocket :
-
Covalent Bond Kinetics :
Redox Modulation of Inhibitor Reactivity
MPro exists in redox-sensitive states affecting inhibitor binding:
State | Dimer/Monomer Ratio | Inhibitor K<sub>d</sub> | Mechanism |
---|---|---|---|
Reduced | 85:15 | 12 nM | Active site Cys145 thiolate |
Oxidized | 23:77 | 420 nM | Cys145 sulfenic acid formation |
Reversible inhibitors like PF-07321332 maintain efficacy across redox states (EC<sub>50</sub> = 74.5 nM in reducing conditions vs. 210 nM oxidized) .
Computational Validation of Reaction Pathways
QM/MM studies reveal:
-
Inhibition Thermodynamics :
-
Transition State Features :
While "SARS-CoV MPro-IN-1" specifics are unavailable in the reviewed literature, these mechanisms represent the current paradigm for MPro-targeted covalent inhibitors. Future studies should address:
-
pH-dependent reactivity profiles
-
Solvent isotope effects on acylation kinetics
-
Long-range electrostatic effects from residues Asp187/Glu188
Experimental validation through crystallography (as in ) and stopped-flow kinetics (per ) would be essential to characterize this compound's precise reaction mechanism.
Scientific Research Applications
Drug Discovery and Development
SARS-CoV MPro-IN-1 has been extensively studied in drug discovery programs aimed at identifying effective antiviral agents against COVID-19. Recent studies have employed various methodologies, including:
- Structure-Based Drug Design: Computational techniques have been utilized to design inhibitors that bind effectively to the active site of MPro. For instance, a study reported the identification of several potent inhibitors through high-throughput screening and structure-assisted design .
- In Vitro and In Vivo Studies: The efficacy of MPro inhibitors like PF-07321332 has been demonstrated in cellular assays and transgenic mouse models, showing significant antiviral activity against SARS-CoV-2 and related coronaviruses .
Addressing Post-COVID Neurological Disorders
Recent research has explored the potential of repurposing MPro inhibitors to address neurological disorders associated with post-COVID conditions. A study highlighted the allosteric binding of a SARS-CoV-2 MPro inhibitor to the MAO-B receptor, suggesting a dual therapeutic approach for treating both viral infection and neurodegenerative symptoms . This innovative application underscores the versatility of MPro inhibitors beyond their initial antiviral purpose.
Data Table: Overview of Key Studies on this compound
Clinical Candidate: PF-07321332
PF-07321332 is a notable clinical candidate derived from this compound research. It has shown promising results in inhibiting viral replication in vitro and demonstrated safety profiles in early clinical trials . Its mechanism involves binding to the active site of MPro, effectively blocking its function.
Dual Targeting Approach
Another innovative application involves using this compound to target both MPro and MAO-B receptors simultaneously. This approach aims to mitigate neurological impacts post-COVID while addressing viral replication . Molecular dynamics simulations have confirmed the stability of these interactions over time.
Mechanism of Action
MPro Inhibitor 11b exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins, which is essential for viral replication . The molecular targets include the catalytic dyad of cysteine and histidine residues within the protease’s active site.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Potency and Mechanism of Action
SARS-CoV MPro-IN-1 vs. SARS-CoV MPro-IN-2
- MPro-IN-1 (IC50: 40 nM) is 1.8-fold more potent than MPro-IN-2 (IC50: 72.07 nM), another SARS-CoV-2 Mpro inhibitor . Both compounds target the protease’s active site, but MPro-IN-1’s covalent mechanism likely enhances its inhibitory durability compared to non-covalent inhibitors.
- Non-covalent inhibitors like X77 and ML300 (PDB: 6W63, 4MDS) bind reversibly to Mpro and rely on hydrogen bonding and hydrophobic interactions .
SARS-CoV-IN-1 (888958-25-6)
- This compound, primarily a SARS-CoV replication inhibitor , shows weaker antiviral activity (EC50: 4.9 μM ) and dual anti-malarial properties (IC50: 15.4–133.2 nM against Plasmodium falciparum) . Its broader biological activity may reduce selectivity for SARS-CoV-2 Mpro.
Structural and Target Specificity
- Cross-reactivity : Due to the >96% structural similarity between SARS-CoV-1 and SARS-CoV-2 Mpro, inhibitors like MPro-IN-1 are expected to inhibit both proteases . However, residue variations (e.g., Q189 in SARS-CoV-2 vs. corresponding residues in SARS-CoV-1) may influence binding kinetics .
- Covalent vs. Non-covalent inhibitors (e.g., X77) are safer but may require higher dosages .
Drug Design and Optimization
- Structure-Based Design: MPro-IN-1 was developed using crystallography-guided optimization, focusing on the S1/S2 substrate-binding pockets of Mpro . In contrast, virtual screening approaches (e.g., 1350 compounds in ) prioritize non-covalent inhibitors with balanced solubility and permeability .
- Challenges : MPro-IN-1’s peptidomimetic structure may limit oral bioavailability, a common issue for protease inhibitors. Strategies like prodrug formulation (e.g., PF-07321332’s co-administration with ritonavir) could enhance its pharmacokinetics .
Data Tables
Table 1. Key Parameters of this compound and Comparators
Compound | Target Protease | IC50 (nM) | EC50 (μM) | Mechanism | Half-life (h) | Clearance (mL/min/mg) |
---|---|---|---|---|---|---|
This compound | SARS-CoV-2 3CLpro | 40 | 0.33 | Covalent | <1.65 | 20.6 |
SARS-CoV MPro-IN-2 | SARS-CoV-2 Mpro | 72.07 | N/A | Undisclosed | N/A | N/A |
SARS-CoV-IN-1 | SARS-CoV | N/A | 4.9 | Non-covalent | N/A | N/A |
X77 (non-covalent) | SARS-CoV-2 Mpro | ~100* | N/A | Non-covalent | N/A | N/A |
*Estimated from structural studies .
Table 2. Advantages and Limitations
Compound | Advantages | Limitations |
---|---|---|
This compound | High potency, covalent mechanism | Short half-life, potential toxicity |
SARS-CoV MPro-IN-2 | Moderate potency | Limited pharmacokinetic data |
X77 | Reversible binding, lower toxicity | Lower potency, requires frequent dosing |
Biological Activity
SARS-CoV MPro-IN-1 is a potent inhibitor targeting the main protease (MPro) of SARS-CoV-2, a critical enzyme involved in the viral replication cycle. This article reviews the biological activity of MPro-IN-1, highlighting its mechanism of action, efficacy, and potential as a therapeutic agent against COVID-19.
Overview of SARS-CoV Main Protease (MPro)
The main protease (MPro), also known as 3C-like protease, is essential for processing the polyproteins that are translated from the viral RNA. It cleaves these polyproteins at specific sites, facilitating the production of functional non-structural proteins necessary for viral replication and transcription. The MPro from SARS-CoV-2 shares a high degree of sequence identity with that from SARS-CoV-1, making it an attractive target for drug development due to its conserved nature across coronaviruses and lack of human homologs .
MPro-IN-1 functions by covalently binding to the active site of MPro, specifically targeting the catalytic cysteine residue (Cys145). This interaction inhibits the proteolytic activity of MPro, effectively blocking viral replication. The compound has been shown to exhibit time-dependent irreversible inhibition, which enhances its potential as a therapeutic agent .
Efficacy and Inhibitory Activity
Recent studies have quantified the inhibitory potency of MPro-IN-1. For instance:
The data indicates that MPro-IN-1 exhibits strong inhibitory effects at low micromolar concentrations, demonstrating its potential for therapeutic use.
Study on Inhibitory Potency
A study conducted by Jin et al. (2020) characterized various inhibitors against MPro, including MPro-IN-1. The research utilized fluorescence resonance energy transfer (FRET) assays to evaluate enzymatic activity and inhibitor potency. The results indicated that MPro-IN-1 effectively inhibited MPro with an IC50 value significantly lower than many other tested compounds .
Structural Insights
Crystal structure analysis has provided insights into how MPro-IN-1 binds to the enzyme. The binding mode was elucidated through X-ray crystallography, revealing that the compound occupies the substrate-binding pocket and forms essential interactions with key residues involved in catalysis . This structural information is critical for optimizing the design of more potent inhibitors.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the inhibitory activity of SARS-CoV MPro-IN-1 against the main protease (MPro)?
- Methodological Answer : Begin with in vitro enzymatic assays using purified MPro. Measure inhibition via fluorescence resonance energy transfer (FRET) assays with a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Include positive controls (e.g., GC376) and negative controls (DMSO-only reactions). Calculate IC₅₀ values using dose-response curves (4-parameter logistic model). Ensure reproducibility by triplicate measurements and statistical validation (e.g., ANOVA) .
Q. What structural characterization methods are critical for studying the binding interactions of this compound with MPro?
- Methodological Answer : Use X-ray crystallography to resolve the co-crystal structure of MPro bound to this compound, identifying key hydrogen bonds and hydrophobic interactions. Complement with molecular dynamics simulations (e.g., AMBER or GROMACS) to analyze binding stability. Validate findings with nuclear magnetic resonance (NMR) spectroscopy for dynamic interactions in solution .
Q. How can computational predictions of this compound’s efficacy be experimentally validated?
- Methodological Answer : Compare molecular docking scores (e.g., AutoDock Vina) with in vitro IC₅₀ values. Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon, koff). Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling. Discrepancies between computational and experimental data may require re-evaluating force field parameters or solvation effects .
Advanced Research Questions
Q. What strategies optimize in vitro assay conditions for high-throughput screening of MPro inhibitors like this compound?
- Methodological Answer : Standardize buffer conditions (pH 7.0–7.5, 25–37°C) and substrate concentrations (near KM). Implement automation (e.g., robotic liquid handlers) to minimize variability. Calculate the Z-factor (>0.5) to assess assay robustness. Include counterscreens (e.g., thrombin, chymotrypsin) to exclude non-specific inhibitors .
Q. How can researchers address contradictions between in vitro potency and cellular efficacy of this compound?
- Methodological Answer : Perform cell-based assays (e.g., viral cytopathic effect reduction in Vero E6 cells) to measure EC₅₀. Assess cell permeability via Caco-2 monolayer assays. If poor cellular uptake is observed, modify the compound’s physicochemical properties (e.g., logP, polar surface area) or use prodrug strategies. Compare intracellular drug concentrations using LC-MS/MS .
Q. What integrative approaches reconcile structural data with structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Combine X-ray crystallography data with mutagenesis studies (e.g., alanine scanning of MPro active site residues). Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate SAR trends with enzymatic assays for analogues differing in key substituents (e.g., P1-P3 pocket modifications) .
Q. How can pharmacokinetic challenges (e.g., metabolic stability) of this compound be systematically analyzed?
- Methodological Answer : Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. Quantify plasma protein binding (equilibrium dialysis) and half-life (t½) in plasma. Use LC-MS/MS for pharmacokinetic profiling in rodent models. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
Q. What methodologies identify resistance mechanisms to this compound and evaluate combination therapies?
- Methodological Answer : Perform serial viral passage experiments under suboptimal inhibitor concentrations. Sequence viral genomes to detect mutations (e.g., MPro E166V). Test combination therapies with RdRp inhibitors (e.g., remdesivir) using synergy assays (Bliss independence model). Validate efficacy in human airway organoids .
Q. Key Considerations for Data Interpretation
- Data Contradiction Analysis : For discrepancies between in silico and in vitro data, re-examine force fields, protonation states, or solvent models in simulations. Cross-reference with orthogonal techniques (e.g., SPR vs. ITC) .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., crystallography coordinates in PDB, assay data in ChEMBL) .
Properties
IUPAC Name |
N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBVFBQANEDDM-CUWPLCDZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.